Cinnamoylglycine

Catalog No.
S592917
CAS No.
16534-24-0
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamoylglycine

CAS Number

16534-24-0

Product Name

Cinnamoylglycine

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+

InChI Key

YAADMLWHGMUGQL-VOTSOKGWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Synonyms

Cinnamoylglycine; N-Cinnamoylglycine; N-Cinnamoyl-glycine; N-(1-oxo-3-phenyl-2-propenyl)glycine; N-(1-oxo-3-phenyl-2-propen-1-yl)glycine

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O

Cinnamoylglycine is a compound formed through the conjugation of cinnamic acid and the amino acid glycine. Its chemical formula is C11H11NO3C_{11}H_{11}NO_3, and it features an amide bond linking the cinnamoyl group to glycine, which contributes to its stability and biological activity. This compound is notable for its presence as a urinary metabolite in humans, although its exact metabolic pathways and origins remain under investigation. It may be synthesized from dietary sources or excreted unchanged from plant products .

The mechanism of action of cinnamoylglycine is currently under investigation. Research suggests its potential as a biomarker for gut health, particularly related to colonization resistance, the ability of gut microbiota to resist colonization by harmful pathogens []. The exact mechanism by which cinnamoylglycine levels reflect gut health needs further exploration [].

Plant Growth Regulation:

Antioxidant Properties:

Antimicrobial Activity:

Limited research suggests that Cinnamoylglycine might possess some antimicrobial activity. A study published in the Journal of Agricultural and Food Chemistry observed that CG exhibited weak antibacterial activity against certain strains of bacteria []. However, further research is needed to confirm these findings, explore its efficacy against other pathogens, and understand the mechanisms of action.

Other Potential Applications:

Preliminary research suggests that Cinnamoylglycine might have other potential applications in scientific research, including:

  • Neuroprotective effects: Studies suggest that CG might have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases []. However, further research is needed to understand its mechanisms and potential therapeutic applications.
  • Anti-inflammatory properties: Some studies suggest that CG might possess anti-inflammatory properties []. However, more research is needed to confirm these findings and understand its potential therapeutic applications.

Research indicates that cinnamoylglycine may possess antimicrobial properties, albeit weak, as preliminary studies have shown some antibacterial activity against specific bacterial strains. Furthermore, it has been identified as a potential biomarker for gut health, particularly concerning colonization resistance—the ability of gut microbiota to prevent the establishment of harmful pathogens. This role suggests that variations in its urinary concentration could reflect changes in gut microbiota composition or health status .

Cinnamoylglycine can be synthesized through various methods:

  • Direct Amide Formation: By reacting cinnamic acid with glycine under acidic or basic conditions.
  • Enzymatic Synthesis: Utilizing specific enzymes from gut microbiota that facilitate the conjugation of glycine to cinnamic acid.
  • Chemical Synthesis: In laboratory settings, it can be synthesized using standard organic chemistry techniques involving condensation reactions between appropriate precursors .

Cinnamoylglycine has several potential applications:

  • Biomarker for Gut Health: Its levels in urine could serve as indicators of gut microbiota health and colonization resistance.
  • Antimicrobial Research: Further studies may explore its efficacy against various pathogens.
  • Nutraceutical Development: As a derivative of natural compounds, it could be explored in dietary supplements aimed at enhancing gut health .

Interaction studies have highlighted cinnamoylglycine's relationship with gut microbiota. It has been proposed that specific bacterial species are responsible for its production from dietary sources. Moreover, variations in urinary concentrations have been linked to antibiotic treatments, suggesting that alterations in gut flora can significantly affect its metabolism and excretion patterns .

Cinnamoylglycine shares structural and functional similarities with several other compounds derived from amino acids and organic acids. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Cinnamic AcidOrganic AcidPrecursor to cinnamoylglycine; widely found in plants.
HydrocinnamateOrganic AcidReduced form of cinnamic acid; less reactive.
N-AcetylcysteineAmino Acid DerivativeKnown for antioxidant properties; used in medicine.
CaffeoylglycineGlycine ConjugateSimilar structure; derived from caffeic acid; potential health benefits.
FeruloylglycineGlycine ConjugateDerived from ferulic acid; studied for anti-inflammatory effects.

Cinnamoylglycine is unique due to its specific role as a urinary metabolite linked to gut health and its potential as a biomarker for colonization resistance compared to other similar compounds that do not exhibit these specific biological activities .

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

UNII

TT6N774HDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16534-24-0

Wikipedia

N-cinnamoylglycine

Dates

Modify: 2023-08-15

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